molecular formula C9H17NO3 B11904738 Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate

Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate

Cat. No.: B11904738
M. Wt: 187.24 g/mol
InChI Key: LNQSCMIIRUHLMG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of propanoate and contains an oxolane ring, making it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-[(oxolan-3-yl)methyl]propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical pathways. The oxolane ring and amino group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(oxolan-3-yl)propanoate: Similar structure but different substitution pattern.

    Methyl 3-(oxolan-2-ylformamido)propanoate: Contains a formamido group instead of an amino group.

Uniqueness

Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxolane ring and an amino group makes it versatile for various applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h7-8H,2-6,10H2,1H3

InChI Key

LNQSCMIIRUHLMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCOC1)CN

Origin of Product

United States

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